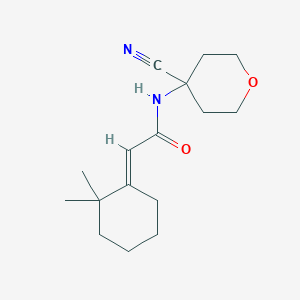

![molecular formula C9H8FN3S B2877025 [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine CAS No. 82100-92-3](/img/structure/B2877025.png)

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is a chemical compound that is used as a versatile reactant in various syntheses . It is a part of a class of compounds known as phenylimidazoles . It is also used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches .

Synthesis Analysis

The synthesis of “this compound” involves the reaction between 4-fluorophenyl isothiocyanate and hydrazine hydrate in hot ethanol . It is also used in the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring attached to a fluorophenyl group. The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure was solved and the data was refined to reach R and wR indices of 0.0946 and 0.1377, respectively .Chemical Reactions Analysis

“this compound” is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes . It is also used as a chemical intermediate in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C15H11FN2S, and its molecular weight is 270.32 . It usually comes in solid form .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated derivatives of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine for their antimicrobial and antifungal properties. For instance, novel Schiff bases containing 2,4-disubstituted thiazole rings were synthesized and shown to display moderate to excellent antimicrobial activity, particularly against bacterial and fungal strains such as Candida albicans and Aspergillus flavus (Bharti et al., 2010). Similarly, other derivatives have been tested and found to possess significant anti-Candida activity, suggesting their potential as antifungal agents (Secci et al., 2012).

Antitumor Activity

Compounds derived from this compound have also been investigated for their anticancer properties. A study synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity, revealing that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties (Osmaniye et al., 2018). This underscores the potential of these compounds in the development of novel anticancer agents.

Chemical Sensing Applications

Apart from medicinal applications, derivatives of this compound have been utilized in the development of chemical sensors. A notable example is the design of a fluorescent probe for the detection of hydrazine, a substance with significant environmental and health implications due to its high toxicity. This probe demonstrated high sensitivity and selectivity for hydrazine, making it suitable for environmental monitoring and health safety applications (Zhu et al., 2019).

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the fluorophenyl group may enhance the compound’s ability to penetrate cellular membranes and interact with intracellular targets.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Eigenschaften

IUPAC Name |

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEULEDUVYOUXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2876942.png)

![1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2876944.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2876950.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876952.png)

![[3-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2876957.png)

![2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2876959.png)

![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)

![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)

![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2876965.png)